2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1,2,5-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-diethoxyphenyl derivative, which is then subjected to chlorination to introduce the 2-chloro group. The next step involves the formation of the 1,2,5-oxadiazole ring through a cyclization reaction, often using reagents like hydrazine and carbon disulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
- N-(4-Amino-2,5-diethoxyphenyl)benzamide
- 2,4-Disubstituted thiazoles
Uniqueness
2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)13-7-5-6-8-14(13)20/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
InChI Key |
IUERSVAXPUBMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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